6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one
CAS No.: 126128-41-4
Cat. No.: VC0135885
Molecular Formula: C27H27N3O7
Molecular Weight: 505.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126128-41-4 |
|---|---|
| Molecular Formula | C27H27N3O7 |
| Molecular Weight | 505.52 |
| IUPAC Name | [(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C27H27N3O7/c1-16-3-7-18(8-4-16)25(31)34-15-22-21(37-26(32)19-9-5-17(2)6-10-19)13-23(36-22)30-14-20-11-12-35-29-24(20)28-27(30)33/h3-10,14,21-23H,11-13,15H2,1-2H3,(H,28,29,33)/t21-,22+,23+/m0/s1 |
| SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C |
Introduction
The compound 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c] oxazin-7-one, with the CAS number 126128-41-4, is a complex organic molecule that combines a pyrimidine ring with an oxazine moiety. This unique structure suggests potential biological activity, particularly in the realm of nucleoside analogs, which are often explored for their therapeutic properties in medicine .
2.2. Chemical Features
The presence of the β-D-2-deoxyribofuranosyl group indicates potential interaction with nucleic acids, while the di-O-(p-toluoyl) substituents suggest lipophilic properties, which could influence its solubility and permeability in biological systems .
Synthesis and Availability
The synthesis of this compound typically involves complex organic chemistry techniques. It is available from chemical suppliers with a purity of at least 95%, indicating its potential for use in research settings .
Data Table
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C27H27N3O7 | Composition of the compound |
| Molecular Weight | 505.52 g/mol | Mass of the compound |
| CAS Number | 126128-41-4 | Unique identifier |
| IUPAC Name | [(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate | Detailed chemical name |
| Purity | ≥95% | Available purity from suppliers |
| Price Range | €348.00 to €1,414.00 | Cost for research purposes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume